
1-((4-Chlorophenyl)methyl)-1h-pyrrole-2,5-dione
Overview
Description
1-((4-Chlorophenyl)methyl)-1h-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C11H8ClNO2 and its molecular weight is 221.64 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds such as pyraclostrobin, which is a quinone outside inhibitor (qoi)-type fungicide, are used against botrytis cinerea and alternaria alternata . Another compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole (CMI), has been reported to have antileishmanial and antimalarial activities .
Mode of Action
Pyraclostrobin, a similar compound, inhibits mitochondrial respiration by blocking electron transfer within the respiratory chain .
Biochemical Pathways
Pyraclostrobin, a similar compound, disrupts important cellular biochemical processes by inhibiting mitochondrial respiration .
Pharmacokinetics
A similar compound, cmi, was predicted to be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
Cmi was found to protect dopaminergic neurons from h2o2-induced stress by lowering ros levels and boosting the glutathione system .
Biochemical Analysis
Biochemical Properties
1-((4-Chlorophenyl)methyl)-1h-pyrrole-2,5-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . These interactions suggest that this compound may have antioxidant properties, potentially modulating oxidative stress in cells.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to reduce reactive oxygen species (ROS) levels in dopaminergic neurons, thereby protecting cells from oxidative stress . Additionally, this compound can enhance the levels of reduced glutathione, a critical antioxidant in cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to enzymes involved in glutathione metabolism, such as glutathione peroxidase and glutathione reductase . This binding interaction enhances the activity of these enzymes, leading to increased detoxification of ROS. Furthermore, this compound may inhibit or activate specific signaling pathways, resulting in changes in gene expression that promote cellular protection against oxidative damage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, maintaining its protective effects against oxidative stress over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits protective effects against oxidative stress without causing significant toxicity . At higher doses, there may be threshold effects, including potential toxic or adverse effects. It is essential to determine the optimal dosage that maximizes the compound’s benefits while minimizing any harmful effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in oxidative stress and detoxification processes. For instance, the compound’s interaction with glutathione-related enzymes suggests its involvement in the glutathione metabolic pathway . This interaction can affect metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within certain cellular compartments can influence its activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can enhance its interactions with target biomolecules, thereby modulating its biochemical and cellular effects.
Biological Activity
1-((4-Chlorophenyl)methyl)-1H-pyrrole-2,5-dione is a compound belonging to the pyrrole-2,5-dione family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry, particularly focusing on its anticancer and antimicrobial activities.
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-dichloro-1H-pyrrole-2,5-dione with suitable benzyl chloride derivatives. The process often employs nucleophilic substitution reactions to introduce the chlorophenylmethyl group onto the pyrrole ring.
Anticancer Activity
Research has indicated that derivatives of pyrrole-2,5-dione exhibit significant anticancer properties. For instance:
- Inhibition of Cancer Cell Lines : A study demonstrated that compounds structurally similar to this compound can inhibit the growth of various cancer cell lines such as HCT-116 and MCF-7, with GI50 values in the nanomolar range (approximately 1.0–1.6 × 10⁻⁸ M) .
- Mechanism of Action : These compounds are believed to interact with ATP-binding domains of growth factor receptors like EGFR and VEGFR2, leading to their inhibition and subsequent reduction in tumor growth .
Antimicrobial Activity
Pyrrole derivatives have also shown promise as antimicrobial agents:
- Broad Spectrum : Compounds similar to this compound have been tested against various bacterial strains, demonstrating MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
In addition to anticancer and antimicrobial activities, these compounds have been noted for their anti-inflammatory effects:
- Cytokine Inhibition : Similar structures have been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and interleukins in vitro .
Case Study 1: Anticancer Efficacy
A specific derivative of pyrrole-2,5-dione was evaluated for its efficacy against colon cancer using a rat model. The compound demonstrated significant inhibition of tumor growth compared to controls, indicating its potential as a therapeutic agent in oncology .
Case Study 2: Antimicrobial Testing
In a laboratory setting, various pyrrole derivatives were screened for their antibacterial properties. The results indicated that certain compounds had superior activity against resistant strains of bacteria compared to traditional antibiotics .
Data Tables
Compound | GI50 (M) | MIC (μg/mL) | Activity |
---|---|---|---|
This compound | ~1.0–1.6 × 10⁻⁸ | 3.12 - 12.5 | Anticancer & Antimicrobial |
Derivative A | ~2.0 × 10⁻⁷ | 6.25 | Anticancer |
Derivative B | ~5.0 × 10⁻⁹ | 12.5 | Antimicrobial |
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 1-((4-Chlorophenyl)methyl)-1H-pyrrole-2,5-dione typically involves the reaction of 4-chlorobenzylamine with maleic anhydride or similar reagents. The structural characterization of the compound is often confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. For instance, the presence of characteristic carbonyl groups can be detected in the IR spectrum, while NMR provides insights into the hydrogen and carbon environments within the molecule .
Anticancer Properties
Research indicates that derivatives of 1H-pyrrole-2,5-dione exhibit significant antiproliferative effects against various cancer cell lines. For example, studies have shown that compounds derived from this compound demonstrate enhanced activity against breast cancer cells (MCF-7) and liver cancer cells (HepG-2) compared to standard chemotherapeutic agents like doxorubicin .
A specific study synthesized several chalcone-imide derivatives based on this pyrrole compound, which were tested for their anticancer efficacy. The results indicated that these derivatives not only inhibited cancer cell growth but also induced apoptosis in targeted cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial activities. Various derivatives have shown effectiveness against a range of bacterial and fungal pathogens. The mechanism of action is thought to involve disruption of microbial cell membranes or interference with metabolic pathways .
Material Science Applications
The unique chemical structure of this compound lends itself to applications in material science. Its derivatives are being explored for use in organic electronics and photonic devices due to their electronic properties. For instance, compounds incorporating this pyrrole moiety have been utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Case Study 1: Anticancer Activity
A series of studies conducted by researchers synthesized various derivatives of this compound and evaluated their anticancer potential. The compounds were subjected to MTT assays to assess cell viability against MCF-7 and HepG-2 cell lines. The findings revealed that certain derivatives exhibited IC50 values lower than those of conventional drugs, indicating a promising avenue for developing new anticancer therapies .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound's derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones in agar diffusion tests, suggesting that these compounds could serve as potential candidates for new antimicrobial agents .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]pyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c12-9-3-1-8(2-4-9)7-13-10(14)5-6-11(13)15/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKNINBFRMHMQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C=CC2=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368435 | |
Record name | 1-[(4-Chlorophenyl)methyl]-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34569-29-4 | |
Record name | 1-[(4-Chlorophenyl)methyl]-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(4-chlorophenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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